Noroxymorphone ((4S,4aR,7aS,12bR)-4a,9-dihydroxy-3-methyl-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one) is a semi-synthetic opioid analgesic derived from the opium alkaloid thebaine. [, , , ] It is a major metabolite of oxycodone and a key intermediate in the synthesis of opioid antagonists like naltrexone and naloxone. [, , , , , , , ] Noroxymorphone itself is a potent μ-opioid receptor agonist, particularly effective when administered intrathecally. [, , ] In scientific research, noroxymorphone is utilized to study opioid receptor pharmacology, pain mechanisms, and the development of novel analgesics and antagonists. [, , , , ]
Noroxymorphone can be synthesized through several routes, primarily starting from naturally occurring opioids like thebaine, oripavine, or morphine. [, , , , , , ] Common methods include:
Noroxymorphone exerts its effects by binding to and activating μ-opioid receptors in the central nervous system. [, , ] This binding triggers a cascade of intracellular events that lead to the inhibition of pain signaling pathways. The exact mechanisms underlying the analgesic effects of noroxymorphone are complex and involve:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6